1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene
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Overview
Description
1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene is an organic compound featuring a benzene ring substituted with a chloro group and a complex sulfanyl-alkynyl chain. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Kumada cross-coupling reaction, where a chlorobenzene derivative reacts with a Grignard reagent to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 80°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) at room temperature.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products:
Phenol derivatives: from nucleophilic substitution.
Sulfoxides or sulfones: from oxidation.
Alkenes or alkanes: from reduction.
Scientific Research Applications
1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the sulfanyl and alkyne groups can undergo oxidation and reduction reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of the sulfanyl-alkynyl chain.
1-Chloro-4-(chlorophenylmethyl)benzene: Contains a chlorophenylmethyl group instead of the sulfanyl-alkynyl chain.
1,1’-Sulfonylbis[4-chloro]benzene: Features a sulfonyl linkage between two chlorobenzene rings.
Uniqueness: 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene is unique due to its complex sulfanyl-alkynyl chain, which imparts distinct chemical reactivity and potential biological activities compared to simpler benzene derivatives.
Properties
CAS No. |
75354-78-8 |
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Molecular Formula |
C18H12Cl2S2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene |
InChI |
InChI=1S/C18H12Cl2S2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,13-14H2 |
InChI Key |
HSTXTUBZDDORBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC#CC#CCSC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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